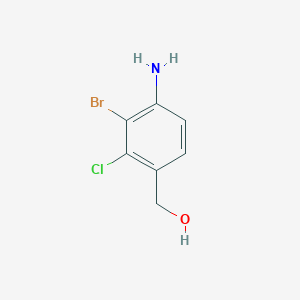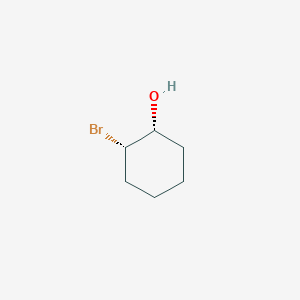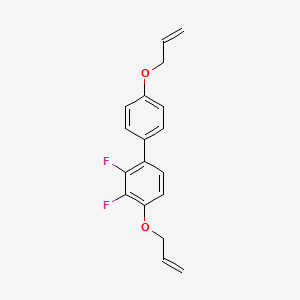![molecular formula C10H10F8N2O4 B12835589 3-[4-(2-Carboxyethyl)-2,2,3,3,5,5,6,6-octafluoropiperazin-1-yl]propanoic acid](/img/structure/B12835589.png)
3-[4-(2-Carboxyethyl)-2,2,3,3,5,5,6,6-octafluoropiperazin-1-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2-Carboxyethyl)-2,2,3,3,5,5,6,6-octafluoropiperazin-1-yl]propanoic acid is a synthetic compound characterized by the presence of a piperazine ring substituted with octafluoro groups and a carboxyethyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Carboxyethyl)-2,2,3,3,5,5,6,6-octafluoropiperazin-1-yl]propanoic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Octafluoro Groups: The octafluoro groups are introduced via fluorination reactions using reagents such as sulfur tetrafluoride (SF4) or other fluorinating agents.
Attachment of the Carboxyethyl Side Chain: The carboxyethyl side chain is attached through a nucleophilic substitution reaction, often using ethyl bromoacetate as a starting material.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3-[4-(2-Carboxyethyl)-2,2,3,3,5,5,6,6-octafluoropiperazin-1-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents under controlled temperature conditions.
Reduction: Conducted in anhydrous solvents to prevent side reactions.
Substitution: Carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted piperazine derivatives.
科学的研究の応用
3-[4-(2-Carboxyethyl)-2,2,3,3,5,5,6,6-octafluoropiperazin-1-yl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-[4-(2-Carboxyethyl)-2,2,3,3,5,5,6,6-octafluoropiperazin-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence biochemical pathways related to cell signaling, metabolism, or gene expression.
類似化合物との比較
Similar Compounds
Propagermanium: An organometallic compound with a similar carboxyethyl side chain but different core structure.
2-Carboxyethyl acrylate: A compound with a carboxyethyl group attached to an acrylate moiety.
3-Bromopropionic acid: A brominated derivative with a carboxyethyl group.
Uniqueness
3-[4-(2-Carboxyethyl)-2,2,3,3,5,5,6,6-octafluoropiperazin-1-yl]propanoic acid is unique due to its highly fluorinated piperazine ring, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C10H10F8N2O4 |
|---|---|
分子量 |
374.18 g/mol |
IUPAC名 |
3-[4-(2-carboxyethyl)-2,2,3,3,5,5,6,6-octafluoropiperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C10H10F8N2O4/c11-7(12)9(15,16)20(4-2-6(23)24)10(17,18)8(13,14)19(7)3-1-5(21)22/h1-4H2,(H,21,22)(H,23,24) |
InChIキー |
XDIOUADKLLFNFJ-UHFFFAOYSA-N |
正規SMILES |
C(CN1C(C(N(C(C1(F)F)(F)F)CCC(=O)O)(F)F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1'-Benzyl-2H-spiro[benzofuran-3,3'-pyrrolidine]](/img/structure/B12835510.png)





![tert-Butyl (4-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B12835553.png)





![5-methyl-2-phenyl-3-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12835606.png)
